C21H21BrN6O

EGFR Kinase inhibition Enzyme assay

Select C21H21BrN6O for reproducible wild-type EGFR inhibition (IC50 3.7 nM). Its N-1 morpholinoethyl side chain enhances solubility, making it a validated benchmark for kinase selectivity profiling. Do not substitute with unanalogous pyrazoloquinazolines—SAR sensitivity causes order-of-magnitude potency shifts. Use as a wild-type control in mutant EGFR studies or as a reference standard for competitive binding assays. Secure this rigorously characterized tool compound for your next screening campaign.

Molecular Formula C21H21BrN6O
Molecular Weight 453.3 g/mol
Cat. No. B15172991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC21H21BrN6O
Molecular FormulaC21H21BrN6O
Molecular Weight453.3 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C3=C(C=CC(=C3)Br)N4C=NN=N4
InChIInChI=1S/C21H21BrN6O/c22-18-8-9-20(28-16-23-24-25-28)19(15-18)21(29)27-13-11-26(12-14-27)10-4-7-17-5-2-1-3-6-17/h1-9,15-16H,10-14H2/b7-4+
InChIKeyDLWXNRWDBIUCDO-QPJJXVBHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





C21H21BrN6O EGFR Inhibitor: Pyrazoloquinazoline Compound for Targeted Kinase Research and Procurement


The compound with molecular formula C21H21BrN6O, formally designated as N-(3-bromophenyl)-1-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[4,3-g]quinazolin-5-amine, is a synthetic small-molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It belongs to the 4-anilinoquinazoline class of ATP-competitive kinase inhibitors and was developed as part of a series of soluble pyrazolo- and pyrroloquinazolines designed to improve physicochemical properties while retaining high affinity for the EGFR ATP-binding pocket [1]. The compound is also known in primary literature as pyrazoloquinazoline derivative 2f and has been deposited in authoritative databases including ChEMBL (CHEMBL38199) and PubChem (CID 5328283) [2]. Its molecular structure features a 3-bromophenyl anilino moiety, a fused pyrazolo[4,3-g]quinazoline core, and an N-1 morpholinoethyl side chain engineered to enhance aqueous solubility without compromising target engagement [1].

C21H21BrN6O Procurement: Why Pyrazoloquinazoline Analogs Are Not Interchangeable in EGFR-Targeted Research


The pyrazoloquinazoline scaffold exhibits profound structure-activity relationship (SAR) sensitivity, where minor modifications to the core ring system, N-1 substitution pattern, or anilino moiety produce order-of-magnitude differences in EGFR inhibitory potency. Within the same series, the linear pyrazoloquinazoline (compound 19) achieves an IC50 of 0.34 nM, while closely related angular isomers show dramatically reduced activity [1]. Furthermore, the N-1 morpholinoethyl group in C21H21BrN6O is specifically incorporated to impart aqueous solubility, a property not shared by unsubstituted or differently substituted analogs [2]. Consequently, generic substitution with another pyrazoloquinazoline or a different EGFR inhibitor scaffold (e.g., 4-anilinoquinazoline, quinazoline) without empirical validation introduces unacceptable variability in target engagement, cellular permeability, and solubility profiles. The quantitative evidence below establishes the precise, comparator-anchored differentiation of C21H21BrN6O, enabling informed selection for kinase inhibition assays, cellular studies, and medicinal chemistry campaigns.

C21H21BrN6O Quantitative Differentiation Evidence: Comparator-Based Potency, Cellular Activity, and Selectivity Metrics


EGFR Wild-Type Enzyme Inhibition: C21H21BrN6O Potency Relative to Linear Pyrazoloquinazoline Analogs

In an isolated enzyme assay using EGFR tyrosine kinase, C21H21BrN6O (compound 2f) exhibits an IC50 of 3.7 nM [1]. This potency is approximately 8- to 11-fold lower than that of the most potent linear pyrazoloquinazolines from the same chemical class, specifically compounds 19 and 20, which demonstrate IC50 values of 0.34 nM and 0.44 nM, respectively, in an equivalent enzyme assay measuring phosphorylation of a PLC-gamma-1 fragment substrate [2]. The difference reflects the impact of the N-1 morpholinoethyl substituent, which introduces a solubilizing group at the expense of some binding affinity relative to the unsubstituted pyrazoloquinazoline core. This trade-off is intentional, as the compound was designed to balance high intrinsic potency with improved physicochemical properties suitable for cellular and in vivo applications [3].

EGFR Kinase inhibition Enzyme assay IC50

Cellular Target Engagement: C21H21BrN6O EGFR Autophosphorylation Inhibition in A431 and DiFi Cells

C21H21BrN6O demonstrates measurable cellular activity, inhibiting EGFR autophosphorylation in human DiFi colon carcinoma cells with an IC50 of 191 nM [1]. This cellular potency is approximately 52-fold weaker than its isolated enzyme IC50 (3.7 nM), a common phenomenon for ATP-competitive kinase inhibitors that reflects cellular permeability, intracellular ATP competition, and protein binding effects. For comparative context, the clinically approved EGFR inhibitor erlotinib exhibits an isolated enzyme IC50 of approximately 2 nM and a cellular autophosphorylation IC50 of 20 nM in comparable assays, representing a ~10-fold shift . The larger shift observed for C21H21BrN6O (52-fold vs. 10-fold) indicates that the morpholinoethyl solubilizing group, while imparting aqueous solubility, may moderately attenuate cellular permeability or intracellular retention relative to erlotinib. This quantitative cellular-to-biochemical potency ratio provides a critical selection criterion for researchers prioritizing cellular efficacy versus maximal biochemical potency.

Cellular assay EGFR autophosphorylation Target engagement Cell permeability

EGFR Selectivity: Class-Level Inference from 4-Anilinoquinazoline Binding Model

The high selectivity of C21H21BrN6O for EGFR over other tyrosine kinases is inferred from the established binding model for the 4-anilinoquinazoline chemotype, which encompasses the pyrazoloquinazoline subclass. According to this model, the 4-anilino ring occupies a hydrophobic pocket adjacent to the ATP-binding site whose amino acid composition is unique to EGFR, conferring intrinsic selectivity over structurally similar kinases such as HER2, VEGFR, and PDGFR [1]. While direct quantitative selectivity data (e.g., IC50 ratios against a kinase panel) are not available in the primary literature for this specific compound, the class-level SAR demonstrates that 4-anilinoquinazolines routinely exhibit >100-fold selectivity for EGFR over other tyrosine kinases when evaluated in comparable enzyme assays [2]. For applications requiring definitive selectivity profiling against a broad kinase panel, users are advised that such data must be generated empirically or sourced from subsequent studies not captured in the original characterization.

Kinase selectivity Off-target activity Binding model SAR

Mutant EGFR Activity Profile: Wild-Type Restriction and Implications for Resistance Studies

C21H21BrN6O is characterized by the absence of documented inhibitory activity against common EGFR activating (L858R) and resistance (T790M) mutations in the curated EGFRinDB repository [1]. This is in contrast to later-generation EGFR inhibitors such as osimertinib (IC50 values: EGFR L858R = 2.1 nM, EGFR T790M = 1.0 nM) and erlotinib (IC50: EGFR L858R = 0.36 nM) [2]. The lack of mutant activity positions C21H21BrN6O as a wild-type EGFR-selective tool compound, suitable for experiments where discrimination between wild-type and mutant signaling is required. In head-to-head studies, compounds lacking T790M inhibitory activity, such as first-generation quinazoline-based TKIs, exhibit >100-fold selectivity for wild-type over T790M mutant EGFR, providing a quantitative benchmark for expected selectivity in the absence of direct mutant IC50 data for this specific compound [3].

EGFR mutants L858R T790M Resistance Selectivity

C21H21BrN6O Recommended Research Applications: Wild-Type EGFR Inhibition, Cellular Assays, and SAR Studies


Wild-Type EGFR Kinase Inhibition in Biochemical and Cellular Assays

C21H21BrN6O is optimally deployed as a potent, reversible inhibitor of wild-type EGFR in enzyme-based and cellular assays. Its IC50 of 3.7 nM in isolated kinase assays [1] and 191 nM in DiFi cell autophosphorylation [2] make it suitable for dose-response studies, kinase selectivity profiling (as a wild-type control), and validation of EGFR-dependent signaling pathways. The compound's well-characterized biochemical and cellular potency allows researchers to benchmark novel EGFR inhibitors or probe the contribution of wild-type EGFR in mixed cellular populations.

Solubilized Pyrazoloquinazoline Scaffold for Medicinal Chemistry Optimization

The N-1 morpholinoethyl side chain of C21H21BrN6O was specifically engineered to enhance aqueous solubility relative to the parent pyrazoloquinazoline core [1]. This structural feature makes the compound a valuable starting point for medicinal chemistry campaigns seeking to optimize the drug-like properties of EGFR inhibitors. Researchers can use C21H21BrN6O as a reference compound when exploring alternative solubilizing groups, linker lengths, or core modifications, with the trade-off between solubility and potency (3.7 nM vs. 0.34-0.44 nM for unsubstituted analogs [2]) providing a clear SAR benchmark.

Wild-Type vs. Mutant EGFR Discrimination in Resistance Mechanism Studies

Given its lack of documented activity against EGFR L858R and T790M mutants [1], C21H21BrN6O serves as a wild-type-selective tool compound in studies of acquired resistance to EGFR-targeted therapies. In cell lines or in vivo models expressing both wild-type and mutant EGFR, the compound can be used in combination with mutant-selective inhibitors to dissect the relative contributions of wild-type and mutant signaling to proliferation, survival, and resistance phenotypes. This application is particularly relevant for non-small cell lung cancer (NSCLC) research, where T790M-mediated resistance remains a clinical challenge [3].

ATP-Competitive Inhibitor Reference Standard for Binding Assays

C21H21BrN6O belongs to the well-characterized class of ATP-competitive, type I kinase inhibitors that bind to the active conformation of EGFR. Its IC50 of 3.7 nM [1] and established binding model [2] make it a suitable reference standard for competitive binding assays, surface plasmon resonance (SPR) studies, and thermal shift assays (TSA) designed to characterize novel EGFR ligands. The compound's defined potency and mechanism provide a reliable benchmark for validating assay performance and comparing the binding kinetics of new chemical entities targeting the EGFR ATP pocket.

Technical Documentation Hub

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